molecular formula C14H21ClN2O B12550812 N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide CAS No. 821780-00-1

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide

Cat. No.: B12550812
CAS No.: 821780-00-1
M. Wt: 268.78 g/mol
InChI Key: BKNVTAUAYDQDLZ-UHFFFAOYSA-N
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Description

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butylamino group, a propyl chain, and a chlorophenyl group attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography and distillation, are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the chlorophenyl ring .

Scientific Research Applications

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

821780-00-1

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-[3-(tert-butylamino)propyl]-N-(4-chlorophenyl)formamide

InChI

InChI=1S/C14H21ClN2O/c1-14(2,3)16-9-4-10-17(11-18)13-7-5-12(15)6-8-13/h5-8,11,16H,4,9-10H2,1-3H3

InChI Key

BKNVTAUAYDQDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCN(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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